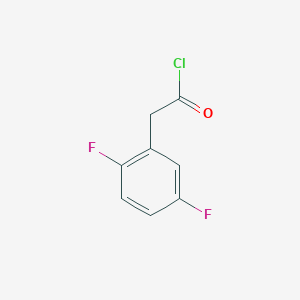
2,5-Difluorophenylacetyl chloride
Overview
Description
2,5-Difluorophenylacetyl chloride is a useful research compound. Its molecular formula is C8H5ClF2O and its molecular weight is 190.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectral Characteristics in Polymer Matrices
The study by Danko et al. (2013) examined the spectral characteristics of monosubstituted derivatives of 2,2'-bithiophene with various substituents, including carbonyl compounds. They measured absorption and fluorescence spectra in different solvents and polymer matrices, finding significant shifts in absorption and distinct fluorescence for certain derivatives. This research suggests potential applications of similar compounds in photonic and electronic devices (Danko et al., 2013).
Biomass-Derived Acid Chloride Derivatives
Dutta et al. (2015) explored the production of acid chloride derivatives from biomass-derived compounds, including 5-(chloromethyl)furan-2-carbonyl chloride. Their method involves converting precursor aldehydes with tert-butyl hypochlorite, yielding valuable intermediates for biofuel and polymer production. This highlights the role of such compounds in sustainable chemistry and material science (Dutta, Wu, & Mascal, 2015).
Photodegradation Studies
Suegara et al. (2005) investigated the photodegradation of pentachlorophenol and identified various intermediates, including 2,5-dichlorophenol. Their research, using density functional theory, provides insights into the degradation pathways of chlorinated compounds, relevant to environmental chemistry and pollution control (Suegara et al., 2005).
Fluorescence "Turn-On" Zn2+ Probes
Ding et al. (2013) developed CHEF (chelation-enhanced fluorescence) type Zn(2+) probes using p-anisoyl chloride for acylation of 5-(pentafluorophenyl)dipyrromethane. These probes exhibit selective "turn-on" fluorescence and can detect Zn(2+) with high sensitivity. Such research is significant in analytical chemistry, particularly for metal ion sensing and bioimaging applications (Ding et al., 2013).
Synthesis and Properties of Polyphenylene Derivatives
Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, highlighting the importance of such compounds in developing advanced materials with exceptional thermal stability and potential use in proton exchange membranes (Ghassemi & McGrath, 2004).
Mechanism of Action
Mode of Action
As a synthetic reagent, 2,5-Difluorophenylacetyl chloride is primarily used in chemical reactions rather than interacting with biological targets. Its mode of action is determined by the specific reaction conditions and the other reactants present .
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant
Safety and Hazards
Properties
IUPAC Name |
2-(2,5-difluorophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)4-5-3-6(10)1-2-7(5)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGHDMOEOHWRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2770362.png)
![1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B2770365.png)
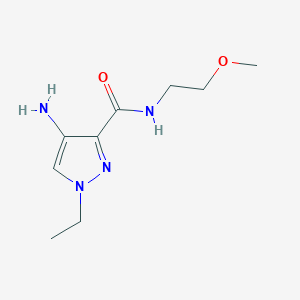

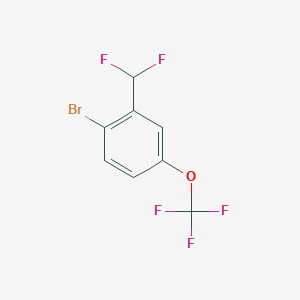

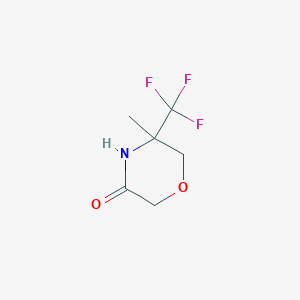

![N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide](/img/structure/B2770374.png)
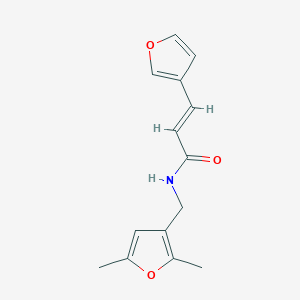
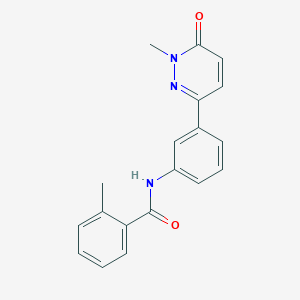
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide](/img/structure/B2770381.png)
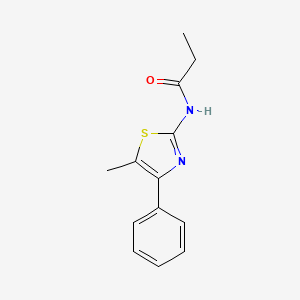
![5-[3-(4-chloroanilino)acryloyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2770385.png)
